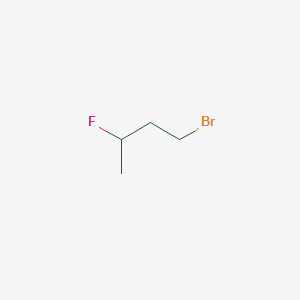

1-Bromo-3-fluorobutane

Description

1-Bromo-3-fluorobutane (C₄H₈BrF) is a halogenated alkane featuring a bromine atom at the primary carbon (C1) and a fluorine atom at the tertiary carbon (C3). This structural arrangement imparts unique physicochemical properties, such as moderate polarity and enhanced reactivity in substitution reactions due to the electron-withdrawing fluorine substituent.

Properties

IUPAC Name |

1-bromo-3-fluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8BrF/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICOSIIBKPOCTDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCBr)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-fluorobutane can be synthesized through several methods. One common method involves the halogen exchange reaction, where 1-bromo-3-chlorobutane is reacted with potassium fluoride in a polar aprotic solvent such as dimethyl sulfoxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by a fluorine atom.

Industrial Production Methods: In an industrial setting, this compound can be produced by the free-radical addition of hydrogen bromide to 3-fluorobutene. This method involves the use of radical initiators and controlled reaction conditions to ensure the selective addition of hydrogen bromide to the double bond, resulting in the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluorobutane undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines, leading to the formation of different substituted butanes.

Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with potassium tert-butoxide can result in the formation of 3-fluorobutene.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Elimination Reactions: Strong bases such as potassium tert-butoxide or sodium hydride are used. The reactions are often conducted at elevated temperatures to facilitate the elimination process.

Major Products:

Nucleophilic Substitution: Depending on the nucleophile used, products can include 3-fluorobutanol, 3-fluorobutyronitrile, and 3-fluorobutylamines.

Elimination Reactions: The major product is 3-fluorobutene.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-3-fluorobutane is primarily utilized as a precursor in the synthesis of fluorinated pharmaceuticals. The introduction of fluorine atoms into drug molecules often enhances their biological activity and metabolic stability. For instance, fluorinated compounds frequently exhibit improved pharmacokinetic properties, making them more effective in therapeutic applications.

Case Study: Synthesis of Fluorinated Anticancer Agents

Research has demonstrated that derivatives of this compound can be employed to create fluorinated ligands with high binding affinity for cancer-related receptors. This application highlights its potential role in developing diagnostic agents for cancer imaging and treatment.

Materials Science

The compound is also significant in materials science, particularly in the development of fluorinated polymers and surfactants. These materials exhibit unique characteristics such as low surface energy and high chemical resistance, making them suitable for various industrial applications including coatings, adhesives, and specialty materials.

Example Application: Fluorinated Coatings

Fluorinated polymers synthesized from this compound are utilized in coatings that require durability and resistance to harsh chemicals, thus extending the lifespan of products in industrial settings.

Organic Synthesis

As a versatile building block, this compound participates in various organic synthesis reactions. It can undergo nucleophilic substitution reactions where the bromine atom acts as a leaving group, facilitating the formation of new carbon-fluorine and carbon-bromine bonds.

Synthetic Route Example:

One common synthesis method involves reacting this compound with nucleophiles such as amines or alcohols to form complex organic molecules used in agrochemicals and specialty chemicals.

Biochemical Properties and Mechanisms

This compound does not directly interact with biochemical pathways but serves as a precursor for compounds that can influence cellular processes. Its mechanism of action primarily involves nucleophilic substitution reactions that are crucial for synthesizing various organic compounds.

Molecular Mechanism:

The bromine atom facilitates nucleophilic attacks on the carbon backbone, leading to the formation of new bonds essential for creating biologically active molecules.

Research Findings

Several studies have explored the biological implications of compounds derived from this compound:

- Cellular Effects: Derivatives can modulate enzyme activities involved in signal transduction pathways, affecting gene expression and cellular metabolism.

- Animal Models: Dosage studies indicate that lower doses may have minimal effects on cellular functions, while higher doses lead to significant metabolic changes.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluorobutane in chemical reactions involves the reactivity of the bromine and fluorine atoms. The bromine atom, being a good leaving group, facilitates nucleophilic substitution and elimination reactions. The fluorine atom, due to its high electronegativity, can influence the electronic properties of the molecule, affecting its reactivity and stability.

Molecular Targets and Pathways: In biological systems, fluorinated compounds can interact with various molecular targets, including enzymes and receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical Properties

The table below compares key physical properties of 1-bromo-3-fluorobutane with related alkyl halides, based on trends from the evidence and general organic chemistry principles:

*Estimated values for this compound are derived from trends in homologous series. The fluorine atom increases polarity and boiling point compared to 1-bromobutane, while branching in 1-bromo-3-methylbutane reduces boiling point relative to linear analogs.

Reactivity

- Nucleophilic Substitution: this compound is expected to undergo SN2 reactions more readily than 1-chlorobutane due to bromine’s superior leaving-group ability.

- Electrophilic Effects: The electron-withdrawing fluorine atom could stabilize adjacent carbocations, making elimination (E2/E1) pathways more competitive in this compound compared to non-fluorinated analogs .

- Branching Influence : 1-Bromo-3-methylbutane (a branched isomer) exhibits lower boiling points and altered reactivity due to steric hindrance, favoring elimination over substitution .

Biological Activity

1-Bromo-3-fluorobutane (C4H8BrF) is a halogenated organic compound that has garnered attention in chemical and biological research due to its unique reactivity and potential applications in organic synthesis and pharmacology. This article explores the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, effects on cellular processes, and relevant case studies.

This compound is characterized by the presence of both bromine and fluorine atoms, which significantly influence its reactivity. The compound is primarily utilized as an intermediate in organic synthesis, enabling the introduction of halogen functionalities into various organic molecules. Its structure allows it to participate in nucleophilic substitution reactions, making it a valuable reagent in the development of pharmaceuticals and agrochemicals.

The primary mechanism by which this compound exerts its biological effects involves nucleophilic substitution reactions . The bromine atom acts as a leaving group, facilitating the attack by nucleophiles on the carbon atom bonded to it. This reaction pathway is essential for synthesizing various organic compounds, including fluoroalkyl derivatives.

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Nucleophilic Substitution : The compound can undergo reactions with nucleophiles, leading to the formation of new carbon-bromine or carbon-fluorine bonds.

- Metabolic Pathways : Cytochrome P450 enzymes may metabolize this compound, resulting in reactive intermediates that interact with other biomolecules .

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : The compound can modify the activity of enzymes involved in signal transduction pathways, potentially altering gene expression and metabolic functions.

- Gene Expression : Changes in transcription factor activity have been observed upon exposure to this compound, leading to prolonged alterations in gene expression profiles .

Dosage Effects

The biological effects of this compound vary significantly with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Significant alterations in cellular processes, including potential toxicity and adverse effects such as tissue damage and organ dysfunction .

Case Studies

Several studies have investigated the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.